Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
Description
Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone (CAS: 2034500-92-8 ) is a heterocyclic organic compound featuring a benzothiazole moiety linked via a ketone group to a 1,4-thiazepane ring substituted with a 2,5-difluorophenyl group. The molecular formula is deduced as C₁₉H₁₆F₂N₂OS₂, with a calculated molecular weight of ~390.48 g/mol.
Key structural attributes:
- 1,4-Thiazepane ring: A seven-membered ring containing sulfur and nitrogen, offering conformational flexibility.
- 2,5-Difluorophenyl substituent: Fluorine atoms enhance electronegativity and influence electronic distribution.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2OS2/c20-12-5-6-14(21)13(11-12)16-7-8-23(9-10-25-16)19(24)18-22-15-3-1-2-4-17(15)26-18/h1-6,11,16H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWLVVWXHVNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. For instance, one method involves the reaction of 2-amino benzothiazole with 2,5-difluorobenzaldehyde under specific conditions to form the intermediate, which is then further reacted with thiazepane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring and the thiazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzo[d]thiazole derivatives as antimicrobial agents. A notable investigation synthesized a series of benzo[d]thiazole/quinoline-2-thiol derivatives and evaluated their efficacy against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The results indicated that several compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 64 μg/mL .
Table 1: Antimicrobial Activity of Benzo[d]thiazole Derivatives
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 1 | <64 | Active |
| 2 | 128 | Moderate |
| 3 | >256 | Inactive |
| 4 | <64 | Active |
| 5 | 128 | Moderate |
The presence of specific substituents on the phenyl group was found to influence the antimicrobial properties significantly, suggesting that structural modifications can enhance efficacy .
Cancer Treatment
Benzo[d]thiazole compounds have also been investigated for their potential as anti-cancer agents. For instance, structure-activity relationship studies have shown that certain derivatives can inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cancer cell proliferation and survival. Compounds developed in these studies displayed IC50 values in the low micromolar range, indicating promising anti-cancer activity .
Table 2: JNK Inhibition by Benzo[d]thiazole Derivatives
| Compound | IC50 (μM) |
|---|---|
| 7a | 27 |
| 7b | 2 |
| 7c | 7.9 |
| 7d | 13.6 |
The ability of these compounds to modulate JNK pathways highlights their potential as therapeutic agents in oncology .
Drug Development Potential
The molecular design and synthesis of benzo[d]thiazole derivatives have been guided by computational modeling and docking studies. These studies suggest that modifications to the benzothiazole moiety can enhance binding affinity to target proteins involved in disease pathways, including those related to inflammation and cancer .
Case Study: Docking Studies
In one study, docking simulations revealed strong interactions between synthesized compounds and target proteins, indicating a favorable binding profile for further development into drug candidates. The presence of specific functional groups was found to stabilize the binding interactions significantly .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of proteins, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The closest analog documented in the literature is Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone (CAS: 2034304-31-7, Molecular Formula: C₁₉H₁₇ClN₂O₃S₂, Molecular Weight: 420.9 g/mol) . The table below highlights critical differences:
Impact of Substituents and Functional Groups
a) Halogen Effects (Fluorine vs. Chlorine)
- Electron-withdrawing effects : Fluorine’s high electronegativity may enhance metabolic stability and binding affinity compared to chlorine .
- Steric differences : Chlorine’s larger atomic radius could influence steric interactions in biological targets.
b) Sulfone Group (1,1-Dioxido)
c) Molecular Weight and Lipophilicity
- The target compound’s lower molecular weight (~390 vs. 420.9 g/mol) and absence of sulfone groups suggest higher lipophilicity, which may enhance blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Implications
- Solubility : The sulfone-containing analog is likely more soluble in polar solvents due to its O₃S₂ moiety .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may grant the target compound a longer half-life than its chloro analog.
- Bioavailability : The target compound’s reduced polarity could favor passive diffusion across biological membranes.
Biological Activity
Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 390.5 g/mol. The compound features a benzothiazole moiety and a thiazepane ring, which contribute to its unique chemical properties and biological activities .
Pharmacological Activities
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Benzothiazole derivatives are known for their potential anticancer properties. Studies have shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Selective CB2 agonists derived from benzothiazole structures have demonstrated efficacy in reducing inflammation without the psychotropic effects typically associated with cannabinoid receptor activation .
- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of benzothiazole derivatives against various pathogens, including bacteria and fungi. This makes them candidates for developing new antimicrobial agents .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several mechanisms have been proposed based on related compounds:
- Receptor Modulation : The compound may act as a selective agonist for cannabinoid receptors (CB2), which play a significant role in modulating immune responses and inflammation .
- Inhibition of Cell Proliferation : It may interfere with various signaling pathways involved in cell cycle regulation, leading to reduced proliferation of cancer cells .
- Induction of Apoptosis : The compound may promote programmed cell death in tumor cells through intrinsic and extrinsic apoptotic pathways .
Case Studies and Research Findings
Several studies have documented the biological activity of benzothiazole derivatives similar to this compound:
Q & A
Q. Table 1. SAR of Thiazepane Ring Modifications
| Entry | Substituent | logP | IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| 1 | 2,5-F₂Ph | 3.2 | 12 ± 1.5 | 45 ± 3 |
| 2 | 4-CF₃Ph | 3.8 | 8 ± 0.9 | 28 ± 2 |
| 3 | 3-OCH₃Ph | 2.5 | 25 ± 3.1 | 62 ± 4 |
Q. Table 2. Cross-Species Activity Comparison
| Cell Line | Species | EC₅₀ (µM) | Maximum Efficacy (%) |
|---|---|---|---|
| HEK293 | Human | 0.15 | 92 ± 4 |
| CHO-K1 | Hamster | 0.38 | 78 ± 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
